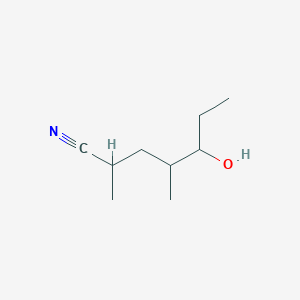
5-Hydroxy-2,4-dimethylheptanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Hydroxy-2,4-dimethylheptanenitrile is an organic compound with the molecular formula C9H17NO. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
5-Hydroxy-2,4-dimethylheptanenitrile can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethyl-5-oxoheptanenitrile using sodium borohydride in the presence of a base . This reaction typically occurs under mild conditions and results in the formation of the desired hydroxy compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for various applications.
化学反応の分析
Types of Reactions
5-Hydroxy-2,4-dimethylheptanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents, such as alkyl halides and acids, can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Dimethyl-5-oxoheptanenitrile.
Reduction: 2,4-Dimethyl-5-aminoheptane.
Substitution: Depending on the substituent, various derivatives can be formed.
科学的研究の応用
5-Hydroxy-2,4-dimethylheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Hydroxy-2,4-dimethylheptanenitrile involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
類似化合物との比較
Similar Compounds
- 4,6-Dimethyl-7-hydroxynonan-3-one
- 2,4-Dimethyl-5-oxoheptanenitrile
Uniqueness
5-Hydroxy-2,4-dimethylheptanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in various applications where other similar compounds may not be as effective .
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
5-hydroxy-2,4-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17NO/c1-4-9(11)8(3)5-7(2)6-10/h7-9,11H,4-5H2,1-3H3 |
InChIキー |
ZBJUNCRJUNAMOJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)CC(C)C#N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













